molecular formula C9H9NO4 B555853 Fa-Gly-Oh CAS No. 124882-74-2

Fa-Gly-Oh

Cat. No. B555853
CAS RN: 124882-74-2
M. Wt: 195.17 g/mol
InChI Key: XJVSWKBQMAOKAX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fa-Gly-Oh is an innovative new synthetic molecule that has been developed to target specific biochemical and physiological processes in the body. It is a small, water-soluble molecule that has been designed to be easily absorbed by the body and to act quickly on the target processes. Fa-Gly-Oh has been shown to have a wide range of potential applications in the laboratory, including the ability to modulate gene expression, regulate cell signaling pathways, and promote tissue regeneration.

Scientific Research Applications

1. Biochemical Synthesis and Plant Cell Wall Regulation

  • Ferulic acid (FA) and its interaction with peptides such as Gly-Tyr-Gly (GYG) are studied for their role in plant cell wall regulation. The oligomerization of FA on a template of a tyrosine-containing tripeptide is explored, which could have implications in understanding plant growth and cell wall composition (Oudgenoeg et al., 2002).

2. Pharmaceutical Research and Drug Design

  • Research into fusidic acid (FA) derivatives shows how modifying metabolic sites can maintain antibacterial activity and prolong drug half-life. This includes insights into how 3-glycine derivatives influence antibacterial activity (Lu et al., 2019).

3. Atmospheric Chemistry and Environmental Studies

  • Studies on atmospheric oxidation in forest atmospheres involving hydroxyl measurements highlight the role of FA in environmental chemistry (Mao et al., 2012).

4. Material Science and Polymer Chemistry

  • The synthesis of copolymers from biomass-derived monomers like ferulic acid (FA) and glycine (Gly) explores the development of thermostable aromatic-aliphatic poly(ester-amide) materials (Goto et al., 2017).

5. Alternative Energy and Fuel Cell Research

  • Research into novel fuel blends, including formic acid (FA), examines the electrooxidation process in fuel cells, which has implications for energy production (El-Nagar et al., 2016).

6. Biotechnological Applications

  • The use of ferulic acid (FA) from natural sources is explored for various biotechnological applications due to its wide array of biological activities (Kumar & Pruthi, 2014).

7. Biomedical Research and Diagnostics

  • Investigations into fructosyl amino acid oxidase (FAOD) for the measurement of glycated proteins, such as hemoglobin A1c, offer potential for improved diabetes monitoring and treatment assessment (Ferri et al., 2009).

8. Metabolic Research and Disease Studies

  • Fumaric acid (FA) as a metabolic intermediate is studied for its role in various diseases and the potential for genetic modification of microorganisms to improve FA yield for medical applications (Sebastian et al., 2019).

9. Nutritional and Metabolic Health Research

  • The role of serum glycerol and fatty acids (FAs) in predicting the development of hyperglycemia and type 2 diabetes is explored, highlighting their potential as biomarkers (Mahendran et al., 2013).

Mechanism of Action

Target of Action

Fa-Gly-Oh, also known as Fmoc-Gly-OH, is primarily used in the field of peptide synthesis . It is a modification agent of TiO2@SiO2–(CH2)3–NH2 to obtain TiO2@SiO2–(CH2)3–NH–Gly–Fmoc . The primary targets of Fa-Gly-Oh are the amino groups present on the TiO2@SiO2 core-shell surface .

Mode of Action

Fa-Gly-Oh interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, Fa-Gly-Oh is used to modify the surface of core-shell structures, specifically TiO2@SiO2–(CH2)3–NH2 . This modification allows for the determination of the amount of active amino groups based on the amount of Fmoc group calculation .

Biochemical Pathways

It is known that fa-gly-oh plays a role in the synthesis of very long-chain fatty acids (vlcfas), which are essential molecules in all living organisms . VLCFAs serve as building blocks of biological membranes, energy reserves of the cell, and precursors to second messenger molecules .

Pharmacokinetics

Similar compounds such as ly2963016, an insulin glargine product with an identical amino acid sequence, have been studied extensively . These studies have shown that modifications to the amino acid sequence can significantly impact the pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of Fa-Gly-Oh’s action is the successful modification of the surface of core-shell structures, allowing for the determination of the amount of active amino groups . This modification is crucial in the field of peptide synthesis, enabling the creation of complex peptides with a wide range of biological activities.

Action Environment

The action of Fa-Gly-Oh is influenced by various environmental factors. For instance, the efficiency of the Fmoc solid-phase peptide synthesis process can be affected by temperature, pH, and the presence of other chemicals . Therefore, it is crucial to control these environmental factors to ensure the optimal efficacy and stability of Fa-Gly-Oh.

properties

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(10-6-9(12)13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVSWKBQMAOKAX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fa-Gly-Oh

CAS RN

29243-71-8
Record name 3-(2-Furylacryloyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029243718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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